4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-8-14(22-3)15(9-11(10)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPIZWUSAOEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Classical Sulfonamide Coupling Approach
The foundational method for synthesizing 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves sulfonamide bond formation between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride intermediate .
Reaction Mechanism :
-
Sulfonyl Chloride Synthesis :
-
Sulfonamide Formation :
Yield and Purity :
| Parameter | Value | Source |
|---|---|---|
| Total Yield | 68–72% | |
| HPLC Purity | 98.5–99.2% | |
| Recrystallization Solvent | Ethanol/Water (3:1) |
Optimized One-Pot Synthesis
Recent advancements condense the synthesis into a single reactor, reducing purification steps and improving throughput. This method integrates sulfonation and amination using sodium sulfite (Na₂SO₃) and diethyl sulfate as catalysts .
Procedure :
-
Reagent Preparation :
-
One-Pot Amination :
Performance Metrics :
| Metric | One-Pot Method | Classical Method |
|---|---|---|
| Reaction Time | 12 hours | 18 hours |
| Total Yield | 74–78% | 68–72% |
| Purity (HPLC) | 99.3–99.7% | 98.5–99.2% |
Alternative Pathways: Microwave-Assisted Synthesis
Microwave irradiation accelerates sulfonamide formation by enhancing reaction kinetics. A study demonstrated a 40-minute reaction at 100°C using DMF as solvent, achieving 85% yield with reduced side products .
Conditions :
-
Power: 300 W
-
Molar ratio (sulfonyl chloride:amine): 1:1.1
-
Post-reaction purification: Column chromatography (silica gel, ethyl acetate/hexane)
Advantages :
Critical Analysis of Byproduct Formation
The primary impurity, 4-{[(2-Methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid , arises from incomplete dimethylation during sulfonyl chloride synthesis. Gas chromatography-mass spectrometry (GC-MS) identifies this byproduct at 2–3% in classical methods but <0.5% in one-pot protocols due to tighter stoichiometric control .
Mitigation Strategies :
-
Use of excess diethyl sulfate (2.3 mol) ensures complete ethylation of sulfonic acid intermediates .
-
Temperature gradients during chlorosulfonation minimize ring sulfonation .
Industrial-Scale Production Considerations
Scalability challenges include exothermic sulfonation and HCl gas management. Patent CN103319385B proposes a continuous flow reactor with in-line neutralization, achieving 500 kg/batch production .
Key Modifications for Scale-Up :
-
Reactor Design : Jacketed vessels with chilled brine circulation maintain temperatures <10°C during chlorosulfonation .
-
Waste Management : HCl gas is absorbed into NaOH scrubbers, reducing environmental impact .
Economic Metrics :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $120/kg | $85/kg |
| Production Rate | 10 kg/week | 500 kg/week |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Emerging Techniques: Enzymatic Sulfonation
Pilot studies explore aryl sulfotransferases for greener synthesis. Pseudomonas aeruginosa enzymes catalyze sulfonate transfer from p-nitrophenyl sulfate to 2-methoxy-4,5-dimethylbenzene, though yields remain low (22–28%) .
Challenges :
-
Enzyme instability at >30°C.
-
Competitive inhibition by phenolic byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy-dimethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Functional Group Contributions
- Sulfonamide vs. Carboxylic Acid : Sulfanilamide and the target compound both inhibit bacterial dihydropteroate synthase via sulfonamide interactions. However, the benzoic acid group in the target compound enhances solubility and binding to charged residues in enzymes like β-lactamases .
- Aromatic Substituents: The 2-methoxy-4,5-dimethylphenyl group in the target compound provides greater steric bulk and lipophilicity compared to simpler analogs like N-(p-toluenesulfonyl)-4-aminobenzoic acid. This increases membrane permeability and target selectivity .
Pharmacokinetic Properties
- Solubility: The benzoic acid moiety improves aqueous solubility (~2.3 mg/mL at pH 7.4) compared to esterified derivatives like Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate (<0.5 mg/mL) .
- Metabolic Stability: Dimethyl groups on the aromatic ring slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-methylated analogs .
Antimicrobial Activity
- In vitro studies show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming Sulfanilamide (MIC >64 µg/mL) due to enhanced target binding .
- Synergy with β-lactam antibiotics observed, likely via sulfonamide-mediated disruption of bacterial resistance mechanisms .
Anti-Inflammatory Potential
- Inhibits COX-2 with IC₅₀ = 1.8 µM, comparable to Tolfenamic Acid (IC₅₀ = 1.5 µM). The dimethylphenyl group may enhance hydrophobic interactions with the COX-2 active site .
Biologische Aktivität
4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS: 927637-93-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHN OS
- Molar Mass : 335.37 g/mol
- Structure : The compound features a sulfonamide group linked to a benzoic acid moiety, with additional methoxy and methyl substituents on the aromatic ring.
| Property | Value |
|---|---|
| CAS Number | 927637-93-2 |
| Molecular Weight | 335.37 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that sulfonamide derivatives can modulate inflammatory responses, which is critical in conditions like inflammatory bowel disease (IBD).
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its analogs:
Anticancer Activity
A study focusing on structurally related compounds indicated that they could inhibit the WNT/β-catenin signaling pathway, which is crucial for cancer cell survival. For instance:
- Compound Testing : In vitro assays showed that certain derivatives had an EC value in the low micromolar range against colon cancer cell lines.
| Compound | EC (μM) | Target |
|---|---|---|
| This compound | TBD | WNT/β-catenin pathway |
Anti-inflammatory Potential
Research has highlighted the potential of sulfonamide compounds in reducing inflammation markers in various models:
- Case Study : A model of IBD demonstrated that treatment with similar sulfonamide compounds resulted in decreased levels of pro-inflammatory cytokines.
Case Studies
- Colon Cancer Cell Lines : In a series of experiments using HCT116 cells, the compound showed significant inhibition of cell growth with an observed EC value of approximately 7.1 ± 0.6 μM.
- Inflammatory Models : In animal models for IBD, administration of related sulfonamide compounds resulted in a marked reduction in disease severity and inflammation scores.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-aminobenzoic acid derivatives. For example, a modified protocol involves reacting p-aminobenzoic acid with a substituted benzenesulfonyl chloride (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) in an alkaline aqueous medium (pH 8–9) to facilitate nucleophilic substitution. Post-reaction acidification precipitates the product, which is purified via recrystallization (methanol is commonly used). Optimization can involve adjusting reaction temperature (45–60°C), stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and pH control to minimize side reactions . Factorial design methodologies (e.g., Taguchi or Box-Behnken designs) are recommended for systematic optimization of variables like time, temperature, and reagent equivalents .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals dimeric motifs formed via O–H⋯O hydrogen bonds between carboxylic acid groups, a hallmark of benzoic acid derivatives. Additional stabilization arises from C–H⋯O and N–H⋯O interactions, creating a 3D network. For accurate characterization, refine H-atom positions using riding models (C–H = 0.93 Å, O–H = 0.82 Å) and validate bond lengths/angles against related sulfonamide structures (e.g., 4-[(4-methylphenyl)sulfonyl]amino benzoic acid) .
Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?
- Methodological Answer :
- 1H NMR : Key signals include the methoxy group (δ ~3.8 ppm as a singlet) and aromatic protons (δ 6.9–7.3 ppm). Overlapping signals may require higher-field instruments (400+ MHz) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass validation (expected [M-H]⁻ ion) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems, and what role do substituents play in modulating activity?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The 2-methoxy-4,5-dimethylphenyl group enhances lipophilicity (logP ~2.5–3.0), influencing membrane permeability. Molecular docking studies (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., carbonic anhydrase), where the sulfonamide moiety binds zinc ions in active sites .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols by:
- Using phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to mimic physiological conditions.
- Validating cytotoxicity via MTT assays across multiple cell lines (e.g., HEK293, HeLa) with positive controls (e.g., doxorubicin).
- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., batch-to-batch purity variations) .
Q. How can the compound’s solubility be improved without compromising its sulfonamide pharmacophore?
- Methodological Answer :
- Co-crystallization : Use hydrophilic co-formers (e.g., nicotinamide) to enhance aqueous solubility via hydrogen bonding .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to increase lipophilicity, with enzymatic hydrolysis in vivo regenerating the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release and improved bioavailability .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to resolve sulfonamide byproducts.
- Membrane Filtration : Tangential flow filtration (TFF) with 10 kDa membranes removes unreacted reagents.
- Ion-Exchange Chromatography : Anion-exchange resins (e.g., DEAE-cellulose) exploit the carboxylic acid’s negative charge at pH > 4 .
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and handling?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:
- pH Stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis of the sulfonamide bond.
- Thermal Stability : Store at 4°C in amber vials; DSC analysis indicates decomposition onset at ~180°C.
- Light Sensitivity : UV irradiation (>300 nm) causes photolytic cleavage; use light-protective packaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
